molecular formula C14H14N6O2 B11831741 9H-Purin-6-amine, N,N-dimethyl-9-((4-nitrophenyl)methyl)- CAS No. 13233-85-7

9H-Purin-6-amine, N,N-dimethyl-9-((4-nitrophenyl)methyl)-

Cat. No.: B11831741
CAS No.: 13233-85-7
M. Wt: 298.30 g/mol
InChI Key: JVMODBRXTBWHGI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of organic molecules This compound is characterized by the presence of a purine ring system substituted with a nitrobenzyl group and dimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine ring is then alkylated with the nitrobenzyl group using suitable alkylating agents under controlled conditions.

    Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or other methylating agents.

Industrial Production Methods

Industrial production of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

    Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N,N-Dimethyl-9-(4-aminobenzyl)-9H-purin-6-amine.

    Substitution: Formation of various substituted purine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The purine ring system can mimic natural purines, allowing the compound to interfere with nucleic acid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-9-(4-aminobenzyl)-9H-purin-6-amine: Similar structure but with an amino group instead of a nitro group.

    9-Benzyl-9H-purin-6-amine: Lacks the dimethyl and nitro substitutions.

    N,N-Dimethyl-9-(4-methylbenzyl)-9H-purin-6-amine: Contains a methyl group instead of a nitro group on the benzyl ring.

Uniqueness

N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine is unique due to the presence of both the nitrobenzyl and dimethylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

13233-85-7

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(6-4-10)20(21)22/h3-6,8-9H,7H2,1-2H3

InChI Key

JVMODBRXTBWHGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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